N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Overview
Description
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with aniline derivatives under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide (DMF), or dimethylsulfoxide (DMSO), and may require catalysts like manganese (IV) oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as manganese (IV) oxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a photochemical protecting group.
Biology: Employed in studies involving photolysis and the release of biologically active products.
Medicine: Investigated for its potential therapeutic properties and as a pharmaceutical intermediate.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo photolysis, releasing active intermediates that can interact with cellular components. This process is often used to study cellular signaling pathways and the effects of various biochemical agents .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
Uniqueness
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its specific structure, which includes multiple methoxy groups and a nitro group. This structure confers distinct chemical properties and reactivity, making it valuable for various scientific applications .
Properties
IUPAC Name |
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O8/c1-34-18-11-9-16(10-12-18)25(30)28-20(26(31)27-19-7-5-6-8-22(19)35-2)13-17-14-23(36-3)24(37-4)15-21(17)29(32)33/h5-15H,1-4H3,(H,27,31)(H,28,30)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAOTYOUWYTRCF-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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